molecular formula C18H12N4O3S2 B4761497 N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

Cat. No.: B4761497
M. Wt: 396.4 g/mol
InChI Key: SUDSASVRROTXIY-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a heterocyclic compound featuring a thiazolidinone core fused with a 1-methyl-2-oxoindole moiety and substituted with a nicotinamide group. This structure combines electron-rich (indole) and electron-deficient (thiazolidinone) regions, enabling diverse biochemical interactions.

Properties

IUPAC Name

N-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S2/c1-21-12-7-3-2-6-11(12)13(16(21)24)14-17(25)22(18(26)27-14)20-15(23)10-5-4-8-19-9-10/h2-9H,1H3,(H,20,23)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDSASVRROTXIY-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330916
Record name N-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645943
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301692-22-8
Record name N-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-oxo-1,2-dihydro-indole-3-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with nicotinoyl chloride under basic conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group in the thiazolidinone ring undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent Conditions Product Source
Hydrogen peroxideAcidic medium, 60°C, 4 hrsSulfoxide derivative
Potassium permanganateAqueous ethanol, refluxSulfone derivative

Key Findings :

  • Oxidation of the thioxo group to sulfoxide occurs selectively at the sulfur atom without affecting the indole carbonyl groups .

  • Complete oxidation to sulfone requires stronger agents like KMnO₄, as demonstrated in structurally similar thiazolidinones .

Reduction Reactions

The carbonyl groups (C=O) in both the indole and thiazolidinone moieties are susceptible to reduction:

Reagent Conditions Product Source
Sodium borohydrideMethanol, 25°C, 2 hrsSecondary alcohol at C4-oxo position
Lithium aluminum hydrideDry THF, 0°C → RT, 6 hrsComplete reduction of all carbonyls

Structural Insights :

  • Selective reduction of the 4-oxo group in the thiazolidinone ring occurs with NaBH₄, leaving the indole-2-one intact .

  • LiAlH₄ reduces both the thiazolidinone and indole carbonyls to alcohols, as observed in related compounds .

Substitution Reactions

The compound exhibits nucleophilic substitution at three reactive sites:

a) Thiazolidinone Sulfur Substitution

Reagent Conditions Product Source
Methyl iodideK₂CO₃, DMF, 80°C, 12 hrsS-methylated derivative
Benzoyl chloridePyridine, RT, 24 hrsThioester formation

b) Indole Nitrogen Alkylation

Reagent Conditions Product Source
Ethyl bromoacetateNaH, DMF, 60°C, 8 hrsN-alkylated indole derivative

c) Nicotinamide Group Modification

The pyridine ring undergoes electrophilic substitution:

Reagent Conditions Product Source
HNO₃/H₂SO₄0°C, 30 minNitro-nicotinamide derivative

Cyclization and Condensation

The compound participates in multicomponent reactions to form spirocyclic systems:

Reagents Conditions Product Source
Isatin + thioureaAcOH, reflux, 6 hrsSpiro[indole-thiazolidine] derivative
Malononitrile + aryl aldehydesEtOH, NH₄OAc, 12 hrsFused pyrano-thiazolidinone systems

Mechanistic Note :
The conjugated enone system (indolylidene-thiazolidinone) acts as a dienophile in Diels-Alder reactions, enabling access to polycyclic architectures .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions:

  • Acidic Hydrolysis (HCl, Δ): Cleavage of the thiazolidinone ring to form a thioamide intermediate .

  • Basic Conditions (NaOH, EtOH): Isomerization of the (Z)-configured exocyclic double bond to the (E)-form .

Photochemical Reactions

UV irradiation (λ = 254 nm) in benzene induces:

  • [2+2] Cycloaddition at the exocyclic double bond, forming a dimeric structure .

  • Partial decomposition via C-S bond cleavage in the thiazolidinone ring .

Comparative Reactivity Table

Reaction Site Reactivity Key Influencing Factors
Thioxo group (C=S)HighElectrophilicity enhanced by adjacent carbonyls
4-Oxo group (C=O)ModerateSteric hindrance from the indole ring
Nicotinamide pyridine ringLowElectron-withdrawing effect of amide

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its ability to undergo various reactions enhances its utility in creating novel compounds.
  • Coordination Chemistry : It can act as a ligand in coordination complexes, contributing to the study of metal-organic frameworks and catalysis.

Biology

  • Enzyme Inhibition : Research indicates that this compound has the potential to inhibit specific enzymes, particularly kinases and proteases. This inhibition can disrupt critical signaling pathways involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapy.

Medicine

  • Anticancer Properties : Preclinical studies have shown promise for this compound in treating various cancers. Its mechanism of action involves binding to the active sites of kinases, thereby blocking phosphorylation events that promote tumor growth.
  • Antiviral and Antimicrobial Activity : The compound exhibits properties that may be effective against viral infections and bacterial growth, warranting further research into its therapeutic applications.

Industry

  • Material Science : The unique electronic and optical properties of this compound make it suitable for developing advanced materials. Its application in organic electronics and photonic devices is an area of ongoing exploration.

Case Studies

  • Inhibition of Kinases :
    • A study demonstrated that N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide effectively inhibited the activity of specific kinase enzymes. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Efficacy :
    • Research focused on the antimicrobial properties of this compound revealed significant activity against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
  • Material Development :
    • Investigations into the use of this compound in developing organic photovoltaic materials showed enhanced efficiency due to its unique electronic properties. The findings suggest potential applications in renewable energy technologies.

Mechanism of Action

The mechanism of action of N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide involves its interaction with specific molecular targets. The compound is known to bind to the active sites of enzymes, inhibiting their activity. For example, it can inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Analog (C17H9N5O5S2)

  • Structure : Differs by a 5-nitro group on the indole ring instead of 1-methyl .
  • Key Differences :
    • The nitro group is strongly electron-withdrawing, enhancing electrophilicity at the indole ring, which may improve binding to targets requiring charge transfer (e.g., nitroreductases).
    • Higher molecular mass (427.409 g/mol vs. ~423 g/mol for the target compound) and altered solubility due to nitro’s polarity.

Benzoic Acid Derivative (303025-79-8)

  • Structure : Replaces nicotinamide with a 4-carboxyphenyl group .
  • Key Differences: The carboxyl group introduces acidity (pKa ~4-5), enhancing water solubility in basic environments. Potential for ionic interactions (e.g., hydrogen bonding with basic residues in enzymes) vs. the pyridine ring’s π-stacking capability in nicotinamide.
  • Applications : Carboxylic acid derivatives are often used in polymer conjugation (e.g., lignin functionalization for photostabilization) , whereas nicotinamide may favor NAD+-like interactions in cellular pathways .

Thiohydantoin-Isonicotinamide Derivatives (2D, 3D, 4D)

  • Structure : Feature cyclohexyl and nitrophenyl/tolyl substituents on a thiohydantoin core .
  • Key Differences: Isonicotinamide (4-pyridinecarboxamide) vs. Cyclohexyl groups increase lipophilicity, improving membrane permeability but reducing aqueous solubility.
  • Biological Data : These derivatives exhibit moderate antifungal activity, suggesting the thiohydantoin core’s role in targeting fungal enzymes .

Rhodanine-3-Carboxylic Acid Hybrids

  • Structure: Include propionic acid or ethyl ester chains linked to rhodanine-thiazolidinone systems .
  • Ethyl ester IIIf showed potent antifungal activity (MIC = 8 µg/mL against Candida albicans) and antitrypanosomal effects, highlighting the impact of esterification on bioavailability .
  • Comparison : The target compound’s nicotinamide may offer better metabolic stability compared to ester prodrugs.

Hydrazono-Linked Thiazolidinone (540762-93-4)

  • Structure: Incorporates a hydrazone bridge between thiazolidinone and indolinone .
  • Key Differences :
    • The hydrazone group introduces additional hydrogen-bonding sites and conformational rigidity.
    • Methoxyphenyl substituent enhances solubility via methoxy’s electron-donating effects.
  • Applications : Hydrazone derivatives are explored for metal chelation and pH-dependent drug release, unlike the target compound’s direct amide linkage .

Biological Activity

N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which integrates an indole moiety, a thiazolidinone ring, and a nicotinamide group. These structural features contribute to its diverse biological properties, including anticancer, antibacterial, and antifungal activities.

Chemical Structure and Properties

The IUPAC name of the compound is N-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide. The molecular formula is C18H12N4O3S2C_{18}H_{12}N_4O_3S_2 with a molecular weight of 396.44 g/mol.

Anticancer Activity

This compound has shown promising anticancer properties in preclinical studies. It acts as an enzyme inhibitor, particularly targeting protein kinases involved in cell proliferation and survival pathways.

Case Study:
In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including MDA-MB 231 (breast cancer) and HCT 116 (colon cancer). The mechanism of action involves the competitive inhibition of ATP binding to kinases, leading to reduced phosphorylation of target proteins and subsequent cell cycle arrest.

Antibacterial Activity

The compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Data Table: Antibacterial Activity

CompoundMIC (μg/mL)MBC (μg/mL)Target Bacteria
5b0.56–12.502.08–16.67Staphylococcus aureus
97.68–30.7415.37–61.48Escherichia coli

These results indicate that modifications in the chemical structure can enhance or reduce antibacterial efficacy, highlighting the importance of structure-activity relationships in drug design .

Antifungal Activity

The compound also demonstrates antifungal properties with varying effectiveness against different fungal strains.

Data Table: Antifungal Activity

CompoundMIC (μg/mL)MFC (μg/mL)Target Fungi
5f2.31–4.333.67–7.34Candida albicans
4i4.00–32.048.01–64.09Aspergillus niger

These findings suggest that this compound could be a candidate for further development as an antifungal agent .

The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and inhibit their functions:

  • Enzyme Inhibition : The compound competes with ATP for binding to kinase active sites.
  • Disruption of Signaling Pathways : By inhibiting key kinases, it disrupts signaling pathways essential for cancer cell survival and proliferation.
  • Cell Cycle Arrest : The inhibition leads to cell cycle arrest in various cancer cell lines.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Methodological Answer:
The compound can be synthesized via condensation reactions between substituted indole derivatives and thiazolidinone precursors. A typical approach involves reacting 5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidine with nicotinamide in the presence of a coupling agent (e.g., DCC) under inert conditions . Characterization requires multi-step validation:

  • IR Spectroscopy : Confirm presence of thioxo (C=S, ~1200 cm⁻¹), amide (C=O, ~1650 cm⁻¹), and aromatic C-H stretches .
  • NMR : ¹H NMR should resolve indole NH (~10–12 ppm), methyl groups (~2.5–3.5 ppm), and aromatic protons from nicotinamide (~7.5–8.5 ppm). ¹³C NMR verifies carbonyl and thiocarbonyl carbons (~170–190 ppm) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S content .

Basic: How can researchers optimize purification for this compound given its solubility challenges?

Methodological Answer:
Due to poor aqueous solubility, use gradient recrystallization with DMF/ethanol (1:3 v/v) to isolate the compound. Monitor purity via TLC (silica gel, chloroform:methanol 9:1). For stubborn impurities, employ column chromatography (silica gel, ethyl acetate/hexane gradient) . Centrifugation at 10,000 rpm for 15 minutes post-crystallization improves yield .

Basic: What key spectral data should researchers prioritize for structural confirmation?

Methodological Answer:

  • ¹H NMR : Look for deshielded protons on the indole ring (δ 7.0–7.5 ppm) and the methyl group (δ 3.1–3.3 ppm). Absence of NH signals in DMSO-d₆ suggests tautomerization .
  • ¹³C NMR : Confirm thiocarbonyl (C=S, δ ~180 ppm) and oxo (C=O, δ ~170 ppm) groups. Aromatic carbons from nicotinamide appear at δ 120–150 ppm .
  • HRMS : Exact mass should match the molecular formula (C₁₈H₁₂N₄O₃S₂) with <2 ppm error .

Advanced: How can biological activity be systematically evaluated for this compound?

Methodological Answer:

  • In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli) . For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic studies : Perform ROS detection assays (DCFH-DA) and apoptosis markers (Annexin V/PI) to identify pathways .
  • Dose-response curves : Use GraphPad Prism to calculate IC₅₀ values, ensuring replicates (n ≥ 3) to minimize variability .

Advanced: How should contradictions in reported bioactivity data be addressed?

Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions. Standardize protocols:

  • Cell line authentication : Use STR profiling to avoid cross-contamination .
  • Solvent controls : Ensure DMSO ≤0.1% to prevent cytotoxicity .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey) to compare datasets .

Advanced: What analytical challenges arise in stability studies, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis : The thioxo group is prone to hydrolysis in aqueous media. Use accelerated stability testing (40°C/75% RH) with HPLC monitoring (C18 column, acetonitrile/water) .
  • Photo-degradation : Store samples in amber vials under nitrogen. Track degradation products via LC-MS .

Advanced: What in silico strategies predict binding modes and pharmacokinetics?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to dock the compound into target proteins (e.g., EGFR, COX-2). Validate poses with MD simulations (GROMACS) .
  • ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability. ProTox-II predicts hepatotoxicity risks .

Advanced: How can in vivo toxicity be assessed preclinically?

Methodological Answer:

  • Acute toxicity : Administer doses (10–1000 mg/kg) to Wistar rats, monitoring mortality and organ histopathology for 14 days .
  • Subchronic studies : Use OECD Guideline 407 (28-day exposure) to evaluate hepatic/renal biomarkers (ALT, creatinine) .

Advanced: What structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Indole modifications : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but reduce solubility .
  • Thiazolidinone ring : Replacing sulfur with oxygen decreases potency, confirming the thioxo group’s role .

Advanced: Are there reported synergistic effects with other therapeutic agents?

Methodological Answer:
Synergy with β-lactam antibiotics (e.g., ampicillin) has been observed against MRSA. Test via checkerboard assays, calculating FIC indices (<0.5 indicates synergy) .

Advanced: How do substituents impact spectral data interpretation?

Methodological Answer:

  • Methyl groups : Cause splitting in ¹H NMR (e.g., 1-methylindole vs. unsubstituted) .
  • Electron-withdrawing groups : Shift carbonyl peaks upfield in IR (~10 cm⁻¹) .

Advanced: What structural modifications improve bioavailability?

Methodological Answer:

  • Prodrug design : Esterify carboxylic groups to enhance membrane permeability .
  • PEGylation : Attach polyethylene glycol chains to increase aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide
Reactant of Route 2
Reactant of Route 2
N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.